UNII-4AL1U7J3NA

Descripción general

Descripción

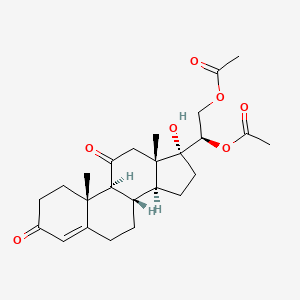

. This compound is a derivative of pregnane, a steroid with significant biological activity. It has a molecular formula of C25H34O7 and a molecular weight of 446.53 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 17,20,21-trihydroxypregn-4-ene-3,11-dione 20,21-diacetate typically involves the acetylation of the hydroxyl groups at positions 20 and 21 of the pregnane skeleton. This can be achieved using acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under mild conditions to prevent over-acetylation or degradation of the steroid backbone.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

17,20,21-trihydroxypregn-4-ene-3,11-dione 20,21-diacetate undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids under strong oxidizing conditions.

Reduction: The carbonyl groups at positions 3 and 11 can be reduced to hydroxyl groups using reducing agents like sodium borohydride.

Substitution: The acetate groups can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Aplicaciones Científicas De Investigación

17,20,21-trihydroxypregn-4-ene-3,11-dione 20,21-diacetate has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of other steroid derivatives.

Biology: Studied for its role in steroid metabolism and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic effects in treating hormonal imbalances and inflammatory conditions.

Mecanismo De Acción

The mechanism of action of 17,20,21-trihydroxypregn-4-ene-3,11-dione 20,21-diacetate involves its interaction with steroid receptors in the body. It binds to specific receptors, modulating the expression of target genes and influencing various physiological processes. The molecular targets include enzymes involved in steroid biosynthesis and metabolism, as well as receptors that regulate immune and inflammatory responses .

Comparación Con Compuestos Similares

Similar Compounds

Hydrocortisone: A corticosteroid with anti-inflammatory and immunosuppressive properties.

Prednisolone: A synthetic glucocorticoid used to treat a variety of inflammatory and autoimmune conditions.

Dexamethasone: A potent glucocorticoid with a longer duration of action compared to hydrocortisone and prednisolone.

Uniqueness

17,20,21-trihydroxypregn-4-ene-3,11-dione 20,21-diacetate is unique due to its specific acetylation pattern, which influences its biological activity and pharmacokinetic properties. This compound’s distinct structure allows for targeted interactions with specific receptors and enzymes, making it a valuable tool in both research and therapeutic applications .

Actividad Biológica

The compound identified by the Unique Ingredient Identifier (UNII) 4AL1U7J3NA is known to be a derivative of prodigiosin, a natural red pigment produced by various bacteria, particularly Serratia marcescens. Prodigiosin and its derivatives have garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, and immunosuppressive properties. This article delves into the biological activity of UNII-4AL1U7J3NA, presenting data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by a complex structure that allows for various interactions within biological systems. The chemical framework includes a pyrrolylpyrromethene skeleton, which is crucial for its biological activity. The presence of different substituents can significantly influence its pharmacological profile.

Table 1: Structural Characteristics of this compound

| Property | Description |

|---|---|

| Chemical Formula | C₁₅H₁₈N₄O₃ |

| Molecular Weight | 286.33 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | 150-155 °C |

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various bacterial strains. Studies indicate that it demonstrates significant efficacy against Staphylococcus aureus, among other pathogens. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with cellular processes.

Anticancer Activity

Research has documented the cytotoxic effects of this compound on several cancer cell lines. The compound induces apoptosis through multiple pathways, including:

- DNA Cleavage : The Cu(II) complexes of prodigiosenes, including this compound, have been shown to cleave DNA effectively, leading to cell death.

- Topoisomerase Inhibition : It acts as a dual inhibitor of topoisomerases, enzymes critical for DNA replication and transcription.

Immunosuppressive Effects

The immunosuppressive properties of this compound have been explored in various studies. It has been found to modulate immune responses, which could be beneficial in conditions requiring reduced immune activity.

Table 2: Summary of Biological Activities

| Activity Type | Efficacy | Mechanism of Action |

|---|---|---|

| Antimicrobial | Effective against Staphylococcus aureus | Disruption of cell membranes |

| Anticancer | Induces apoptosis in cancer cell lines | DNA cleavage and topoisomerase inhibition |

| Immunosuppressive | Modulates immune response | Inhibition of T-cell activation |

Case Study 1: Anticancer Efficacy

A study published in 2021 investigated the cytotoxic effects of various prodigiosin derivatives, including this compound. The findings revealed that this compound exhibited a strong cytotoxic effect on multiple tumor cell lines with an IC50 value significantly lower than that of standard chemotherapeutics. The study emphasized the importance of the methoxy group in enhancing cytotoxicity and suggested that further structural modifications could lead to even more potent derivatives .

Case Study 2: Antimicrobial Properties

In another study focusing on antimicrobial activity, this compound was tested against clinical isolates of Staphylococcus aureus. Results indicated that the compound showed a minimum inhibitory concentration (MIC) comparable to conventional antibiotics, suggesting its potential as an alternative treatment option for resistant bacterial strains .

Propiedades

IUPAC Name |

[(2R)-2-acetyloxy-2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O7/c1-14(26)31-13-21(32-15(2)27)25(30)10-8-19-18-6-5-16-11-17(28)7-9-23(16,3)22(18)20(29)12-24(19,25)4/h11,18-19,21-22,30H,5-10,12-13H2,1-4H3/t18-,19-,21+,22+,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCSFDYNORBQIEW-RARQMUBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H]([C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4420-24-0 | |

| Record name | 17,20,21-Trihydroxypregn-4-ene-3,11-dione 20,21-diacetate, (20R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004420240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17,20,21-TRIHYDROXYPREGN-4-ENE-3,11-DIONE 20,21-DIACETATE, (20R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AL1U7J3NA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.